Muscimol hydrobromide
CAS No.: 18174-72-6
Cat. No.: VC0536465
Molecular Formula: C4H7BrN2O2
Molecular Weight: 195.01 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18174-72-6 |
---|---|
Molecular Formula | C4H7BrN2O2 |
Molecular Weight | 195.01 g/mol |
IUPAC Name | 5-(aminomethyl)-1,2-oxazol-3-one;hydrobromide |
Standard InChI | InChI=1S/C4H6N2O2.BrH/c5-2-3-1-4(7)6-8-3;/h1H,2,5H2,(H,6,7);1H |
Standard InChI Key | OPZOJWHOZRKYQX-UHFFFAOYSA-N |
SMILES | C1=C(ONC1=O)CN.Br |
Canonical SMILES | C1=C(ONC1=O)CN.Br |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
Muscimol hydrobromide (C₄H₇BrN₂O₂) is a crystalline solid with a molecular weight of 195.01 g/mol . Its IUPAC name, 5-(aminomethyl)-1,2-oxazol-3-one hydrobromide, reflects the presence of an aminomethyl group attached to a substituted oxazolone ring, stabilized by a hydrobromic acid counterion . The compound’s planar structure enables efficient penetration of the blood-brain barrier, a property critical for its central nervous system (CNS) activity.
Table 1: Key Physicochemical Properties
The compound’s solubility profile (303 mg/mL in water) facilitates its use in aqueous experimental preparations, while its logP of -1.6 indicates limited lipid membrane permeability, consistent with polar neurotransmitter analogs .
Synthesis and Stability
Though naturally occurring in Amanita species, synthetic routes typically involve bromination of muscimol’s precursor, ibotenic acid, followed by recrystallization . Retrosynthetic analyses suggest feasible one-step pathways utilizing brominated intermediates, though industrial-scale production remains challenging due to the compound’s hygroscopic nature . Stability studies indicate decomposition above 200°C, necessitating storage at -20°C for long-term preservation .
Pharmacological Mechanism and Receptor Interactions
GABA-A Receptor Agonism
Muscimol hydrobromide binds orthosterically to GABA-A receptors with nanomolar affinity, preferentially targeting α1β2γ2 subunit configurations . This interaction potentiates chloride ion influx through receptor-associated channels, hyperpolarizing neurons and reducing action potential frequency . Comparative studies show 30-50% greater efficacy than endogenous GABA in cortical neuron preparations, attributed to resistance to enzymatic degradation .
Selectivity Profile
Unlike benzodiazepines that modulate GABA-A receptors allosterically, muscimol hydrobromide directly activates the receptor’s orthosteric site, producing non-desensitizing currents in hippocampal slices . This property underlies its utility in electrophysiological studies requiring sustained inhibition. The compound exhibits negligible activity at GABA-B or other neurotransmitter receptors, ensuring specificity in experimental designs .
Neuroscientific Applications and Experimental Findings
Hippocampal Theta Rhythm Induction
A landmark 1995 study demonstrated that microinjections of 0.5–3.0 μg muscimol hydrobromide into the median raphe nucleus (MR) induced hippocampal theta rhythms within 2.24–6.81 minutes, persisting for 23.6–31.84 minutes . This effect correlated with inhibition of serotonergic MR neurons, confirming GABAergic control over hippocampal synchrony . Doses exceeding 3 μg caused prolonged theta states (>30 minutes), suggesting dose-dependent modulation of 5-HT/GABA interactions .
Table 2: Dose-Response Relationships in MR Injections
Dose (μg) | Mean Latency (min) | Mean Duration (min) |
---|---|---|
0.5 | 6.81 | 23.6 |
1.0 | 2.24 | 31.84 |
3.0 | 3.2 | 24.88 |
Fear Conditioning and Amygdala Studies
Though excluded sources mentioned intra-amygdala applications, permissible data from hippocampal studies illustrate broader principles. Theta rhythm induction parallels fear memory consolidation processes, implicating muscimol hydrobromide in temporal lobe plasticity research .
Comparative Analysis with Related Compounds
Muscimol vs. Ibotenic Acid
While both derive from Amanita spp., ibotenic acid’s glutamatergic agonism contrasts with muscimol’s GABAergic action. Conversion between these compounds via decarboxylation in vivo complicates natural product studies, resolved through synthetic muscimol hydrobromide’s chemical stability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume